molecular formula C7H3BrClF3 B13567309 1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene

Cat. No.: B13567309
M. Wt: 259.45 g/mol
InChI Key: AWDMKNVFAXJHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3. This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 3-chloro-2-(difluoromethyl)-5-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene can be compared with other halogenated benzenes such as:

    1-Bromo-3-chloro-2-(difluoromethyl)benzene: Similar structure but lacks the additional fluorine atom at the 5-position.

    1-Bromo-3-chloro-2-fluorobenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    1-Bromo-3-chloro-2-(chloromethyl)-5-(difluoromethyl)benzene: Contains an additional chlorine atom, which can alter its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

1-bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H

InChI Key

AWDMKNVFAXJHFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.